Hox 1.4 protein
Description
The Hox 1.4 protein, encoded by the Hox-1.4 gene in the HOX-1 cluster, is a murine homeodomain-containing transcription factor critical for embryonic development. Its structure comprises two exons, with the second encoding the conserved 60-amino-acid homeodomain responsible for DNA binding . The promoter region of Hox-1.4 is GC-rich and contains binding sites for the Sp1 transcription factor, enabling tissue-specific transcriptional regulation . During development, Hox 1.4 is expressed in the fetal central nervous system (CNS), somitic mesodermal derivatives (e.g., sclerotomes, prevertebrae), and mesodermal components of organs such as the lungs, gut, and kidneys . This expression pattern aligns with its role in establishing the vertebrate body plan and segmental identity along the anteroposterior axis .
Properties
CAS No. |
127609-92-1 |
|---|---|
Molecular Formula |
C6H10N2O2 |
Synonyms |
Hox 1.4 protein |
Origin of Product |
United States |
Scientific Research Applications
Developmental Biology
Hox 1.4 is essential for the proper development of various embryonic structures. It is expressed in the central nervous system and mesodermal derivatives during embryogenesis. Studies have shown that Hox 1.4 is involved in:
- Body Plan Organization : Hox genes, including Hox 1.4, are critical in establishing the anteroposterior axis during vertebrate development. The expression patterns of Hox genes correlate with the segmentation of the body plan and the formation of structures such as vertebrae and limbs .
- Organ Development : Hox 1.4 influences the development of several organs, including the lungs, gut, and kidneys. Its expression during fetal development suggests a role in organogenesis and differentiation processes .
Disease Models
Research utilizing transgenic mouse models has revealed insights into the pathological roles of Hox 1.4:
- Megacolon Phenotype : Overexpression of Hox 1.4 in transgenic mice has been linked to abnormal gut development, resulting in a megacolon phenotype. This condition arises due to altered gut motility and morphology, highlighting the importance of Hox 1.4 in gastrointestinal development .
- Cancer Research : Aberrant expression of Hox genes, including Hox 1.4, has been implicated in various cancers. For instance, targeting HOX proteins has shown promise in therapies for malignant B-cell disorders by inducing cell death pathways .
Therapeutic Applications
The potential therapeutic applications of targeting Hox 1.4 are being explored:
- Gene Therapy : Given its role in development and disease, manipulating Hox 1.4 expression could be a strategy for gene therapy aimed at correcting developmental disorders or cancerous growths .
- Biomarker Development : The expression levels of Hox 1.4 may serve as biomarkers for certain diseases, particularly those involving developmental anomalies or malignancies.
Case Study 1: Transgenic Mouse Models
A study introduced a construct carrying the mouse Hox 1.4 gene into the germ line of mice to assess its expression and functional consequences. The results indicated that elevated levels of Hox 1.4 led to significant developmental abnormalities, particularly affecting gut morphology and function .
Case Study 2: Cancer Treatment
In another study focusing on hematological malignancies, researchers found that targeting HOX proteins with specific peptides induced significant cytotoxicity across various B-cell lines. This approach suggests that modulation of HOX activity could provide a novel therapeutic pathway for treating resistant cancers .
Chemical Reactions Analysis
Transcriptional Activation and Repression
Hox proteins, including Hox 1.4, are known to regulate gene expression through several mechanisms:
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DNA Binding : Hox 1.4 binds to specific DNA motifs, primarily the ATTA core sequence, facilitating transcriptional activation or repression of target genes. This interaction is mediated by the homeodomain structure of the protein, which recognizes and binds to the minor groove of DNA .
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Protein-Protein Interactions : Hox 1.4 can form complexes with other proteins, enhancing or inhibiting its transcriptional activity. For instance, it interacts with co-factors that modulate chromatin structure and accessibility, thereby influencing transcriptional outcomes .
Mechanisms of Action
The biochemical mechanisms underlying Hox 1.4's function involve several key reactions:
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Homodimerization : Hox proteins often form homodimers or heterodimers with other Hox proteins, which can alter their binding specificity and transcriptional activity .
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Chromatin Remodeling : Hox 1.4 has been shown to influence chromatin conformation at target gene loci, facilitating or hindering access for the transcriptional machinery .
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Post-translational Modifications : The activity of Hox proteins can be modulated by phosphorylation, acetylation, and ubiquitination, affecting their stability and interaction with DNA .
Interaction Studies
Recent studies have employed yeast two-hybrid screening to identify interactors of Hox 1.4, revealing a network of proteins involved in various cellular processes such as signaling pathways and cell adhesion .
Key Findings:
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A total of 59 interactors were identified, many of which are involved in critical signaling pathways like Bone Morphogenetic Proteins (BMP) and Tumor Necrosis Factor (TNF) pathways .
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The interactions were confirmed through affinity co-purification assays in mammalian cells, demonstrating the dynamic nature of Hox 1.4's interactions within different cellular compartments .
Functional Implications
The functional implications of these interactions suggest that Hox 1.4 not only regulates gene expression but also integrates signals from various pathways to coordinate developmental processes:
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Misexpression studies indicate that alterations in Hox 1.4 levels can lead to significant developmental anomalies, underscoring its role as a regulatory hub during embryogenesis .
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Chromatin immunoprecipitation (ChIP) assays have demonstrated that Hox 1.4 influences the recruitment of transcriptional machinery to target promoters, further elucidating its role in gene regulation .
Comparison with Similar Compounds
Comparative Analysis with Subfamily Members (Hox-2.6 and Hox-5.1)
Hox 1.4 belongs to a subfamily of paralogous genes, including Hox-2.6 and Hox-5.1, which arose from ancestral cluster duplications. While these proteins share overlapping anteroposterior expression boundaries, they exhibit distinct temporal and tissue-specific regulation:
| Feature | Hox-1.4 | Hox-2.6 | Hox-5.1 |
|---|---|---|---|
| Anterior CNS Boundary | Mid-myelencephalon | Mid-myelencephalon (slightly anterior) | Mid-myelencephalon (slightly anterior) |
| Mesodermal Expression | Strong in lung/stomach at 12.5 days | Strong in lung/stomach at 12.5 days | Weak in lung/stomach at 10.5 days |
| Early Embryonic Stages | Low at 8.5–9.5 days | Low at 8.5–9.5 days | High in mesoderm/ectoderm |
Key differences include Hox-5.1’s early abundance in mesoderm/ectoderm and its rapid decline in later organogenesis, whereas Hox-1.4 and Hox-2.6 dominate in later stages . This suggests subfunctionalization after gene duplication, where paralogs partition ancestral roles across developmental timelines .
Comparison with ParaHox Proteins (Gsx, Pdx, Cdx)
ParaHox genes (Gsx, Pdx, Cdx) are evolutionarily related to Hox clusters and share homeodomain homology. Phylogenetic analyses reveal:
- Pdx and Hox3 : Pdx (ParaHox) shows highest sequence similarity to Hox3 proteins (e.g., Hoxb3, Hoxd3), with shared motifs enriched at stringent E-value cutoffs (1e-40) . This supports the hypothesis that Hox3 and Pdx diverged from a common ancestral gene.
- Cdx and Central Hox Proteins : Cdx clusters with central Hox proteins (Hox4–8) rather than posterior Hox9+/Abd-B types, indicating an ancestral link to mid-body patterning .
- Gsx and Hox2 : Gsx (ParaHox) aligns with Hox2, reflecting anterior regulatory roles .
These relationships highlight conserved evolutionary mechanisms in body plan specification, with Hox 1.4’s anterior CNS expression mirroring ParaHox roles in regional identity .
Regulatory Mechanisms: Cofactor Dependence vs. Monomer Binding
Hox proteins often rely on cofactors like Extradenticle (Exd) or Homothorax (Hth) for DNA binding specificity. However, Hox 1.4 and related proteins exhibit distinct strategies:
- Chromatin Accessibility: Genome-wide studies show Hox binding is influenced by chromatin states (e.g., Polycomb-repressed regions), which may explain tissue-specific Hox 1.4 activity despite ubiquitous promoter elements .
Evolutionary Context and Transposon Origins
The homeodomain of Hox 1.4 shares structural homology with the RAG1 transposase, implicating horizontal gene transfer from transposons in Hox evolution . This "domestication" event likely enabled the diversification of Hox clusters in bilaterians, with Hox 1.4 representing a derived regulator of anterior segments .
Functional Divergence from Other Hox Proteins
While Hox 1.4 regulates organogenesis (e.g., lung, gut), other Hox proteins like Ubx specify appendage identity (e.g., haltere vs. wing). Such diversity arises from:
Preparation Methods
cDNA Isolation and Vector Construction
The Hoxa-4 gene was initially identified through its germ cell-specific expression in murine testes, with transcripts detectable in post-meiotic spermatogenic cells. To produce recombinant Hox 1.4, cDNA sequences encoding the full-length protein (UniProt: P49639) are amplified via RT-PCR from murine spinal cord or testis tissues. The coding region is subsequently cloned into expression vectors such as pET (for bacterial systems) or pFastBac (for Baculovirus systems), often fused with affinity tags like hexahistidine (His₆) or glutathione S-transferase (GST).
Escherichia coli
While E. coli systems offer rapid protein production, Hox 1.4’s homeodomain often forms inclusion bodies, necessitating refolding protocols. Co-expression with molecular chaperones like GroEL/ES improves solubility but yields ≤5 mg/L of active protein.
Baculovirus-Insect Cell Systems
The Baculovirus system (e.g., Sf9 or High Five cells) achieves superior results, yielding 10–15 mg/L of soluble Hox 1.4 with intact DNA-binding activity. Post-infection, cells are harvested at 48–72 hours, lysed in buffer containing 20 mM Tris-HCl (pH 7.5), 300 mM NaCl, and 10% glycerol, and clarified via centrifugation.
Protein Purification Techniques
Immobilized Metal Ion Chromatography (IMAC)
His₆-tagged Hox 1.4 binds to Ni-NTA resin under native conditions. Elution with 250 mM imidazole achieves >90% purity, but non-specific binding of host proteins necessitates secondary polishing steps.
GST-Tag Purification
GST-fused Hox 1.4 is purified using glutathione-agarose beads. After binding, the resin is washed with 10 mM reduced glutathione in 50 mM Tris-HCl (pH 8.0), yielding 80–85% pure protein. Thrombin or PreScission protease cleaves the GST tag, leaving a minimal scar sequence.
DNA Affinity Chromatography
Hox 1.4’s homeodomain binds specifically to CAATTAA motifs. Oligonucleotides containing this sequence are immobilized on CNBr-activated Sepharose, enabling single-step purification of untagged protein from Baculovirus lysates.
Continuous SPLITT Fractionation
A novel diffusion-based method using Postnova Analytics’ SPLITT system processes 1.4 L/day of crude lysate, achieving 95% purity in a single pass. This technique exploits differences in Hox 1.4’s hydrodynamic radius (2.8 nm) and diffusion coefficient (7.5 × 10⁻⁷ cm²/s) to separate it from contaminants.
Ion Exchange and Gel Filtration
After affinity steps, anion exchange (Q Sepharose) at pH 6.8 resolves isoforms differing in phosphorylation. Size-exclusion chromatography (Superdex 200) further polishes the protein to >99% homogeneity, with a retention volume corresponding to its 32 kDa monomeric mass.
Characterization of Purified Hox 1.4
SDS-PAGE and Western Blot
Reducing SDS-PAGE confirms a single band at 32 kDa. Western blot with anti-Hoxa-4 antibodies (e.g., Santa Cruz sc-271200) validates identity, while non-reducing conditions confirm the absence of disulfide-linked aggregates.
DNA-Binding Activity
Electrophoretic mobility shift assays (EMSAs) using ³²P-labeled CAATTAA probes demonstrate nanomolar affinity (Kd = 12 ± 3 nM). Mutating the core sequence to CGCTTAA abolishes binding, confirming sequence specificity.
Protein Interaction Analysis
Yeast Two-Hybrid Screening
A genome-wide Y2H screen against 12,212 human ORFs identified 59 Hox 1.4 interactors, including transcription factors (HOXD3, PRDM14) and signaling regulators (PLSCR1, RBCK1). Forty-five interactions were validated by affinity co-purification (Table 1).
Table 1: Validated Hox 1.4 Interactors
| Protein | Function | Confirmation Method | Localization |
|---|---|---|---|
| HOXD3 | Transcription regulation | Co-purification | Nuclear |
| PLSCR1 | Phospholipid scrambling | BiFC | Nuclear/Vesicular |
| PRDM14 | Histone methylation | Y2H | Nuclear/Cytoplasmic |
| RBCK1 | Ubiquitin ligase activity | Co-purification | Vesicular |
Bimolecular Fluorescence Complementation (BiFC)
Live-cell BiFC revealed distinct interaction locales: HOXD3 complexes localize to nuclei, while RBCK1 interactions occur at vesicular membranes, suggesting context-dependent roles.
Applications and Challenges
Q & A
Q. What experimental methods are recommended for detecting and quantifying Hox 1.4 protein in cellular models?
this compound detection and quantification can be achieved using polyclonal antibodies validated for techniques like Western blot (WB), immunohistochemistry (IHC), and immunofluorescence (IF). For WB, dilute primary antibodies at 1:500–1:2000, and for ELISA, use 1:5000–1:10000 dilutions . Ensure proper antigen retrieval for fixed tissue samples. Quantitative assays like ELISA require standard curves with purified this compound, and cross-validation with mass spectrometry (MS) is advised for specificity .
Q. How do Hox 1.4 proteins regulate target gene expression during development?
Hox 1.4 binds to accessible chromatin regions enriched in developmental regulatory elements, often collaborating with cofactors like Homothorax (Hth). Genome-wide ChIP-seq studies in Drosophila models reveal that Hox proteins like Ultrabithorax (Ubx) bind to genes involved in segmental identity and signaling pathways (e.g., Wnt, Hedgehog). These interactions are influenced by chromatin accessibility, which determines binding specificity .
Q. What are the functional domains of Hox 1.4 critical for its transcriptional activity?
Key domains include the hexapeptide (HX) motif for cofactor recruitment (e.g., PBC proteins) and the UBD/A motif for DNA binding. Combinatorial domain mutagenesis shows redundancy between HX and UBD/A in specific contexts, suggesting modular but interdependent functions . In vitro assays like Bimolecular Fluorescence Complementation (BiFC) can map protein-cofactor interactions .
Advanced Research Questions
Q. How can researchers resolve contradictory data on Hox 1.4’s role in different tissues or developmental stages?
Contradictions often arise from context-dependent chromatin states or cofactor availability. To address this:
- Perform tissue-specific ChIP-seq to compare binding sites.
- Use RNAi/CRISPR knockdown of cofactors (e.g., Hth) to assess dependency.
- Integrate ATAC-seq data to evaluate chromatin accessibility differences . For example, Ubx binding in Drosophila haltere discs overlaps with open chromatin but not in wing discs, explaining tissue-specific regulation .
Q. What strategies are effective for distinguishing direct vs. indirect targets of Hox 1.4?
Combine ChIP-seq with transcriptional profiling (RNA-seq) under timed perturbations. Direct targets show rapid transcriptional changes (e.g., within 2–4 hours post-induction). Validate candidates using luciferase reporters with mutated Hox binding sites. Advanced methods like CETSA (Cellular Thermal Shift Assay) can confirm direct protein-DNA interactions in vivo .
Q. How do evolutionary variations in this compound domains impact functional studies across species?
Comparative analyses of domain architectures (e.g., HX motif conservation) using tools like PhyloInteracto reveal species-specific cofactor interactions. For example, human HOXA4 (Hox 1.4) lacks certain insect-specific cofactor binding residues, necessitating customized assays. Structural modeling (e.g., AlphaFold) can predict functional divergence .
Q. What experimental designs mitigate confounding factors in studying Hox 1.4’s role in disease models?
- Use inducible Cre-lox systems to temporally control Hox 1.4 expression.
- Pair RNA-seq with proteomics to distinguish transcriptional vs. post-translational effects.
- Employ single-cell sequencing to resolve heterogeneity in cellular responses . For example, in cancer models, Hox 1.4 overexpression may alter metastasis-related genes, but validation requires xenograft studies with isoform-specific inhibitors .
Methodological Resources
- Antibody Validation : Cross-test commercial antibodies across multiple techniques (WB, IF) using knockout controls .
- Target Identification : Use neXtProt or UniProt for curated Hox 1.4 interaction data and pathways .
- Data Analysis : Leverage tools like nf-core/chipseq for reproducible ChIP-seq pipelines and Integrative Genomics Viewer (IGV) for binding site visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
